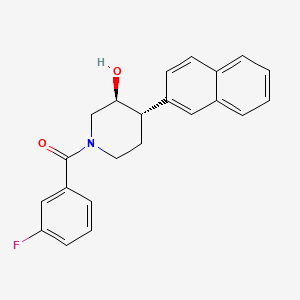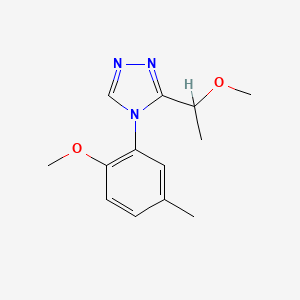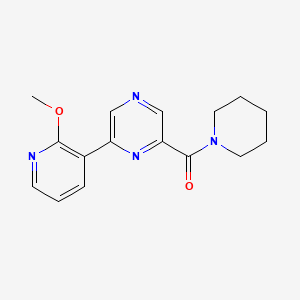![molecular formula C20H22N6O2 B5943115 3-[1-(5-cyclopropyl-1H-pyrazole-3-carbonyl)piperidin-3-yl]-4-phenyl-1H-1,2,4-triazol-5-one](/img/structure/B5943115.png)
3-[1-(5-cyclopropyl-1H-pyrazole-3-carbonyl)piperidin-3-yl]-4-phenyl-1H-1,2,4-triazol-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[1-(5-cyclopropyl-1H-pyrazole-3-carbonyl)piperidin-3-yl]-4-phenyl-1H-1,2,4-triazol-5-one is a complex organic compound that features a combination of pyrazole, piperidine, and triazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(5-cyclopropyl-1H-pyrazole-3-carbonyl)piperidin-3-yl]-4-phenyl-1H-1,2,4-triazol-5-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazole ring, the piperidine ring, and the triazole ring, followed by their coupling.
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Formation of the Piperidine Ring: The piperidine ring can be synthesized via the hydrogenation of pyridine or through the cyclization of appropriate precursors.
Formation of the Triazole Ring: The triazole ring can be synthesized using the Huisgen cycloaddition reaction between an azide and an alkyne.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Coupling Reagents: EDCI, DCC
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperidine ring may yield a lactam, while reduction of the pyrazole ring may yield a dihydropyrazole .
Scientific Research Applications
3-[1-(5-cyclopropyl-1H-pyrazole-3-carbonyl)piperidin-3-yl]-4-phenyl-1H-1,2,4-triazol-5-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[1-(5-cyclopropyl-1H-pyrazole-3-carbonyl)piperidin-3-yl]-4-phenyl-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may modulate receptor function by binding to its ligand-binding domain . The exact pathways involved depend on the specific biological context and the target molecule.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-5-cyclopropyl-1H-pyrazole
- 1-[1-(imidazole-1-carbonyl)piperidin-4-yl]-3H-imidazo[4,5-b]pyridin-2-one
Uniqueness
3-[1-(5-cyclopropyl-1H-pyrazole-3-carbonyl)piperidin-3-yl]-4-phenyl-1H-1,2,4-triazol-5-one is unique due to its combination of three distinct heterocyclic rings, which confer specific chemical and biological properties. This structural complexity allows for diverse interactions with molecular targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
3-[1-(5-cyclopropyl-1H-pyrazole-3-carbonyl)piperidin-3-yl]-4-phenyl-1H-1,2,4-triazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O2/c27-19(17-11-16(21-22-17)13-8-9-13)25-10-4-5-14(12-25)18-23-24-20(28)26(18)15-6-2-1-3-7-15/h1-3,6-7,11,13-14H,4-5,8-10,12H2,(H,21,22)(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEVJAMYKSJRVNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=NNC(=C2)C3CC3)C4=NNC(=O)N4C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[(1R,6S)-9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl]-(5-phenyl-1,2-oxazol-3-yl)methanone](/img/structure/B5943037.png)
![6-methyl-3-{[4-(2-phenylethyl)piperazin-1-yl]methyl}quinolin-2(1H)-one](/img/structure/B5943044.png)
![5-{1-[(2-methoxypyrimidin-5-yl)methyl]piperidin-3-yl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5943052.png)


![4-[2-(1H-imidazol-2-yl)benzoyl]-3-propylmorpholine](/img/structure/B5943069.png)
![5-{1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]piperidin-4-yl}-4-ethyl-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5943079.png)
![1-methyl-2-({4-[3-(4-morpholinyl)-3-oxopropyl]-1-piperidinyl}carbonyl)-1H-indole](/img/structure/B5943085.png)
![4-[(2E)-hex-2-en-1-yl]-3-(2-hydroxyethyl)piperazin-2-one](/img/structure/B5943104.png)
![[2-(1,3-benzodioxol-5-yloxymethyl)-1,3-oxazol-4-yl]-[(3S,4S)-3,4-dihydroxypiperidin-1-yl]methanone](/img/structure/B5943109.png)
![1-methyl-4-[4-(methylsulfonyl)benzyl]piperazine-2-carboxylic acid](/img/structure/B5943116.png)
![N-(2-hydroxyethyl)-1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidine-3-carboxamide](/img/structure/B5943124.png)
![(2S,4S)-4-amino-N-isopropyl-1-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)pyrrolidine-2-carboxamide](/img/structure/B5943134.png)

